Backbone N-Alkylation Confers Conformational Restraint Comparable to N-Methylation
Fmoc-Abg(N3)-OH introduces an N-(4-azidobutyl) substituent directly on the amide nitrogen of a glycine residue, a structural feature absent in side-chain azido amino acids like Fmoc-Lys(N3)-OH or Fmoc-Abu(3-N3)-OH [1]. This N-alkylation mimics the conformational constraints of a backbone N-methyl group, as demonstrated using the cyclic peptide Cilengitide [2].
| Evidence Dimension | Backbone N-substitution effect on conformation |
|---|---|
| Target Compound Data | N-(4-azidobutyl) substituent |
| Comparator Or Baseline | Backbone N-methyl (N-Me) group |
| Quantified Difference | Qualitatively equivalent conformational restraints |
| Conditions | Study based on cyclic peptide Cilengitide; N-(4-azidobutyl) modification exerted similar conformational effects to N-Me [2]. |
Why This Matters
This establishes Fmoc-Abg(N3)-OH as a dual-purpose building block that combines the conformational control of N-alkylation with a click chemistry handle, enabling the rational design of protease-resistant, structured peptidomimetics.
- [1] Iris Biotech GmbH. (n.d.). Fmoc-Abg(N3)-OH Product Information. Retrieved 2026-04-19 from https://iris-biotech.de/fr/faa4055. View Source
- [2] Fernández-Llamazares, A. I., García, J., Adan, J., Meunier, D., Mitjans, F., Spengler, J., & Albericio, F. (2013). The backbone N-(4-azidobutyl) linker for the preparation of peptide chimera. Organic Letters, 15(17), 4572–4575. View Source
